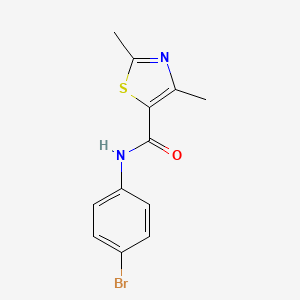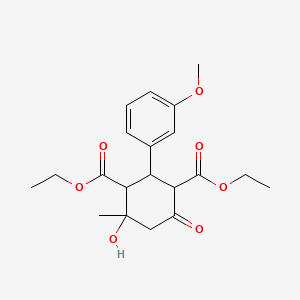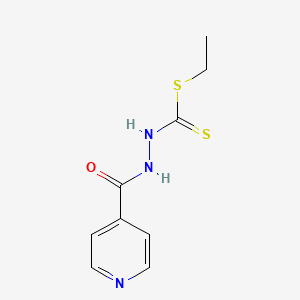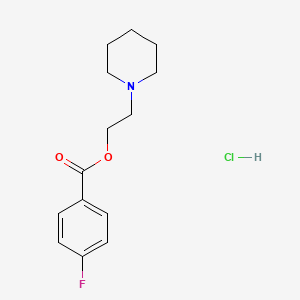
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is known for its unique chemical structure, which makes it an attractive candidate for developing new drugs and therapies.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, which can lead to the suppression of various biological processes. This compound has also been found to interact with certain receptors in the body, which can modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and signaling pathways in the body, which can lead to the suppression of inflammation, tumor growth, and microbial infections. This compound has also been shown to have neuroprotective effects, which can help to prevent or slow down the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in pure form. It also exhibits a wide range of biological activities, which makes it a suitable candidate for studying various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the elucidation of its mechanism of action, which can help to identify new targets for drug development. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the formation of the thiazole ring, followed by the introduction of the bromophenyl group and the carboxamide group. The final product is then purified using various techniques, such as column chromatography, to obtain a pure sample.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQRXVQCMLEKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5199061.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5199085.png)

![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B5199102.png)

![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![6-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B5199108.png)
![6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5199112.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199129.png)